molecular formula C13H13NO2 B1335185 1-(3-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 878424-24-9

1-(3-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B1335185
CAS No.: 878424-24-9
M. Wt: 215.25 g/mol
InChI Key: UTQOTDNCBWDUFZ-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a hydroxyphenyl group and a carbaldehyde group attached to the pyrrole ring, making it a versatile molecule in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 3-hydroxybenzaldehyde with 2,5-dimethylpyrrole under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products Formed

    Oxidation: Formation of 3-hydroxybenzoic acid or 3-hydroxybenzophenone.

    Reduction: Formation of 1-(3-hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-methanol.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

1-(3-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with amino acids in enzymes or receptors, influencing their activity. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with biological molecules, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Hydroxyphenyl)-2-(5-hydroxy-3-methoxyphenyl)ethane
  • 1-(3-Hydroxyphenyl)-2-(3,5-dihydroxyphenyl)ethane

Uniqueness

1-(3-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is unique due to the presence of both hydroxy and aldehyde functional groups on the pyrrole ring, which imparts distinct reactivity and potential for diverse chemical transformations. Its structural features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(3-hydroxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-6-11(8-15)10(2)14(9)12-4-3-5-13(16)7-12/h3-8,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQOTDNCBWDUFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390342
Record name 1-(3-hydroxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878424-24-9
Record name 1-(3-hydroxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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